4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
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Overview
Description
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol is a natural product found in Pseudomonas with data available.
Scientific Research Applications
1. Anticancer Drug Synthesis
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol and its derivatives play a significant role as intermediates in the synthesis of small molecule anticancer drugs. Zhang, Zhou, Gu, and Xu (2019) demonstrated a high-yield synthetic method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is synthesized through multiple steps including halogenation, coupling, and nucleophilic reactions, achieving an overall yield of 85% (Zhang, Zhou, Gu, & Xu, 2019).
2. Anion Sensing Applications
The compound and its analogs can be used in colorimetric sensors for detecting anions. Gale, Twyman, Handlin, and Sessler (1999) found that the intense yellow color of the 4-nitrophenolate anion dissipates upon complex formation with meso-octamethylcalix[4]pyrrole, indicating potential applications in anion detection (Gale, Twyman, Handlin, & Sessler, 1999).
3. Water Decontamination
This chemical is also relevant in environmental science, particularly for decontamination processes. Mehrizad and Gharbani (2014) studied the removal of chloro-2-nitrophenol, a related compound, from aqueous solutions using graphene, suggesting its potential for environmental cleanup applications (Mehrizad & Gharbani, 2014).
4. Advanced Oxidation Processes
This compound can be degraded using various advanced oxidation processes (AOPs), which is essential for managing its environmental impact. Saritha, Aparna, Himabindu, and Anjaneyulu (2007) compared different AOPs, including UV, H₂O₂, and Fenton processes, for the degradation of 4-chloro-2-nitrophenol, a structurally similar compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Properties
CAS No. |
15345-51-4 |
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Molecular Formula |
C10H6Cl2N2O3 |
Molecular Weight |
273.069 |
IUPAC Name |
4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H |
InChI Key |
HCTYUKFXOOTSDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)C2=CNC=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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